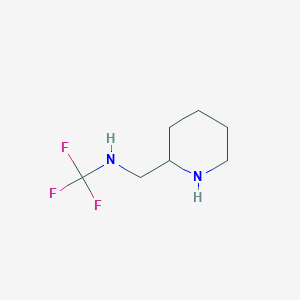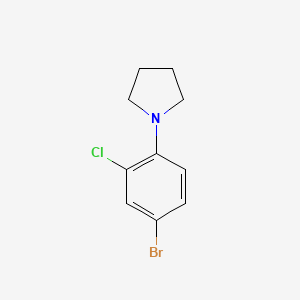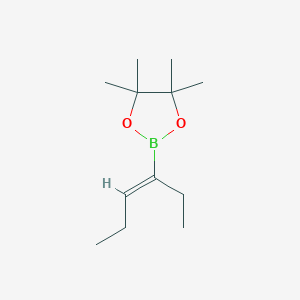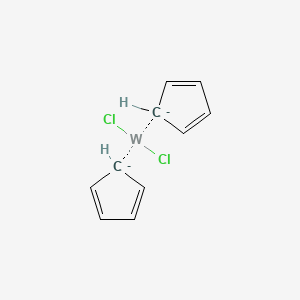![molecular formula C7H5NO B13974137 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile CAS No. 857633-24-0](/img/structure/B13974137.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]hepta-2,4-diene-3-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring fused with a diene and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan derivative with an appropriate dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
- 7-Oxabicyclo[4.1.0]hepta-2,4-diene, 3-methoxy-
- 7-Oxabicyclo[4.1.0]heptan-2-one
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Comparison: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The methoxy derivative, for example, lacks the nitrile group and thus exhibits different chemical behavior and applications. Similarly, the heptan-2-one derivative has a ketone group, leading to different reactivity patterns and uses in synthesis.
Eigenschaften
CAS-Nummer |
857633-24-0 |
|---|---|
Molekularformel |
C7H5NO |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-4-5-1-2-6-7(3-5)9-6/h1-3,6-7H |
InChI-Schlüssel |
WEHKUVLILBNLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2C1O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)

![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)


![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)


![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)



![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

